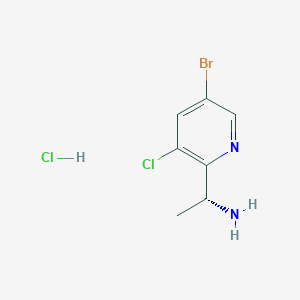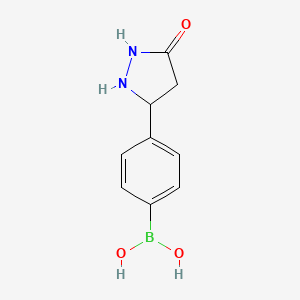
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid
Descripción general
Descripción
“(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H11BN2O3 . It has an average mass of 206.006 Da and a monoisotopic mass of 206.086273 Da .
Molecular Structure Analysis
The molecular structure of “(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a pyrazolidinone ring . The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving “(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” has a density of 1.4±0.1 g/cm3 . Its refractive index is 1.615, and it has a molar refractivity of 52.5±0.4 cm3 . The compound has a polar surface area of 82 Å2 and a polarizability of 20.8±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Nanotechnology
Lastly, in the field of nanotechnology, 4-(5-Oxopyrazolidin-3-yl)phenylboronic acid can be used to create functionalized nanoparticles. These nanoparticles can have applications ranging from targeted drug delivery to the creation of advanced sensor systems.
Each of these applications leverages the unique chemical properties of 4-(5-Oxopyrazolidin-3-yl)phenylboronic acid , particularly its boronic acid group, to contribute to advancements in various fields of scientific research. While the search results did not provide specific examples of research applications, the potential uses outlined above are based on the general roles that similar boronic acid compounds play in scientific research .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(5-Oxopyrazolidin-3-yl)phenylboronic Acid, also known as B-[4-(5-Oxo-3-pyrazolidinyl)phenyl]boronic Acid, is the cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
The compound interacts with the cannabinoid receptor as a modulator Modulators can enhance or reduce the receptor’s activity, altering the signal transmission from the receptor to other parts of the cell
Propiedades
IUPAC Name |
[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZPXASHKGKJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657449 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874290-64-9 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



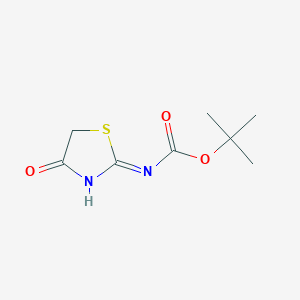
![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)
![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
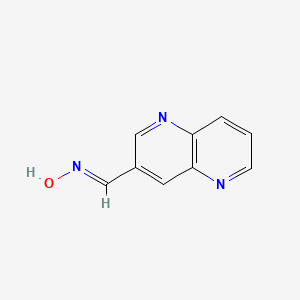
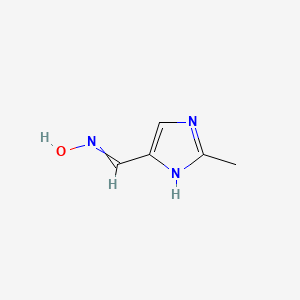
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
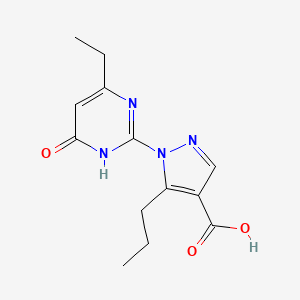

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
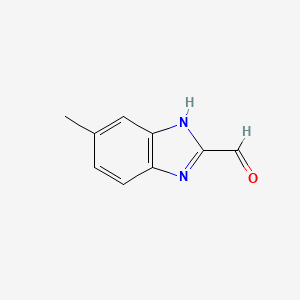
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
